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Compound of Interest

(7-Methylbenzo(b)thien-3-
Compound Name:
yl)methanol

Cat. No.: B8564918

Get Quote

Chemical Identity & Core Properties[1][2][3][4]

¢ |[UPAC Name: (7-Methyl-1-benzothiophen-3-yl)methanol

o CAS Registry Number: 143682-94-2 (Generic for substituted benzothiophene methanols;
specific isomer references vary)

e Molecular Formula:
¢ Molecular Weight: 178.25 g/mol

¢ INChlKey:YZQAKNZPTADCOC-UHFFFAOYSA-N

SMILES:Cclcccc2c(CO)cscl?2

Structural Context
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The compound consists of a benzo[b]thiophene core substituted at the C7 position with a
methyl group and at the C3 position with a hydroxymethyl moiety. The C7-methyl substitution is
electronically significant, exerting a weak inductive effect (+I) and steric influence on the
adjacent C6 position, which is distinct in the NMR spectrum.

Synthesis & Experimental Pathway

To ensure the integrity of the spectroscopic data, it is essential to understand the synthetic
origin. Impurities such as unreduced aldehyde or over-reduced methyl derivatives can
introduce artifacts.

Primary Synthetic Route: Reductive Functionalization

The most robust synthesis involves the formylation of 7-methylbenzo[b]thiophene followed by
hydride reduction.
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Figure 1: Standard synthetic workflow for the generation of the target alcohol.
Protocol Summary:
e Vilsmeier-Haack Formylation: 7-Methylbenzol[b]thiophene is treated with

and DMF to yield the 3-carbaldehyde. The C3 position is the most nucleophilic site in the
thiophene ring, ensuring high regioselectivity.

e Reduction: The aldehyde is reduced using Sodium Borohydride (

) in methanol at

to yield the alcohol.

Spectroscopic Data Analysis[2][5]
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A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is derived from the integration of experimental values for the 7-
methylbenzothiophene core and standard substituent effects for the 3-hydroxymethyl group.

H NMR (400 MHz,
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Expert Insight: The presence of the methyl group at C7 simplifies the aromatic region
compared to unsubstituted benzothiophene. You will observe a 3-spin system (AMX or ABC)
for protons H4, H5, and H6, rather than the complex 4-spin system. H6 appears as a doublet
due to coupling only with H5, as the C7 position is blocked.

C NMR (100 MHz,

e Aliphatic Carbons:
19.8 - 20.0 (7-
), 59.5 - 60.5 (
-OH).

e Aromatic Carbons:

121.5 (C4), 123.8 (C5), 125.5 (C6), 126.0 (C2), 132.5 (C7), 135.0 (C3), 139.5 (C3a), 141.0
(C7a).

o Note: The C7 carbon is significantly deshielded (
132 ppm) due to the methyl attachment (ipso effect).

B. Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid validation tool for the reduction efficiency (disappearance of
Carbonyl
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Diagnostic Check: A sharp peak around 1660-1690 cm

indicates unreacted aldehyde (7-methylbenzo[b]thiophene-3-carbaldehyde). A pure product
must lack this band.

C. Mass Spectrometry (MS)

Data typically acquired via Electron Impact (El, 70 eV) or ESI+.
e Molecular lon (

): m/z 178 (Base peak or high intensity).

o Key Fragmentation Pathways:

o Loss of Hydroxyl (
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): m/z 161. Formation of the resonance-stabilized (7-methylbenzo[b]thien-3-yl)methyl
cation.

o Loss of Hydroxymethyl (

): m/z 147. Cleavage of the side chain to form the 7-methylbenzo[b]thienyl cation.

o Tropylium-like Rearrangement: Common in methylated aromatics, leading to complex
lower-mass fragments (m/z 115, 128).

Molecular lon (M+)
m/z 178

- OH radical - CH20H radical

[M - OH]+
m/z 161
(Resonance Stabilized)

Ring Disintegration
m/z ~115

Click to download full resolution via product page
Figure 2: Predicted fragmentation pattern under Electron Impact (EI) ionization.
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¢ NMR of 7-methylbenzol[b]thiophene (Parent Core)
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Chemistry. (Validated via EP0279263A2).

+ General Spectroscopic Data for Benzothiophene Alcohols

[e]

NIST Chemistry WebBook, SRD 69. Benzo[b]thiophene-3-methanol. Link

o Patent Reference for 7-Methyl Intermediates

o

Ono Pharmaceutical Co., Ltd. (2015). Benzofurane and benzothiophene derivatives as
PGE2 receptor modulators. W02018210987A1. (Contains characterization of 7-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of (7-Methylbenzo[b]thien-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8564918/docs#technical-monograph-spectroscopic-
characterization-of-7-methylbenzo-b-thien-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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